Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate is a synthetic compound . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . For example, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the predicted boiling point of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is 331.5±37.0 °C, and its predicted density is 1.294±0.06 g/cm3 . It should be stored in a sealed, dry environment, preferably in a freezer, under -20°C .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate is a compound synthesized and characterized through various chemical reactions and spectroscopic methods. For example, similar compounds have been synthesized by condensation reactions and characterized by LCMS, NMR, IR, and CHN elemental analysis, with their structures confirmed by X-ray diffraction data. These compounds have been studied for their molecular interactions and crystal structures, providing insights into their potential applications in material science and drug development (Sanjeevarayappa et al., 2015).
Biological Evaluation
While specific studies on this compound's biological activities are scarce, related compounds have been evaluated for various biological activities. For instance, similar compounds have been screened for in vitro antibacterial and anthelmintic activities, showcasing moderate activity levels. This suggests potential research avenues in evaluating this compound for similar biological properties (Sanjeevarayappa et al., 2015).
Intermediate for Synthesis
Compounds like this compound often serve as intermediates in the synthesis of more complex molecules. For example, related compounds have been used as intermediates in the synthesis of biologically active benzimidazole compounds, highlighting their utility in pharmaceutical chemistry and drug design processes (Liu Ya-hu, 2010).
Structural and Conformational Analysis
The structural and conformational analyses of similar compounds have been conducted using techniques like single crystal X-ray diffraction and density functional theory. Such studies provide valuable information on the stability of molecular structures and molecular conformations, which is crucial for understanding the chemical and physical properties of these compounds (Zhi-Ping Yang et al., 2021).
Safety and Hazards
Safety information for similar compounds indicates that they can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the study and application of Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate and similar compounds could be a promising direction for future research.
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of n-boc piperazine, have been found to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These compounds have shown a wide spectrum of biological activities, suggesting that they may interact with a variety of targets .
Mode of Action
It’s worth noting that the piperazine ring, a common structural feature in this compound, is known for its conformational flexibility and the polar nitrogen atoms, which can enhance favorable interaction with macromolecules .
Biochemical Pathways
Compounds containing piperazine rings have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Compounds containing piperazine rings have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O5/c1-16(2,3)25-15(22)19-8-6-18(7-9-19)14(21)12-5-4-11(20(23)24)10-13(12)17/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYKLKQDGWYLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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